molecular formula C17H18N2O2 B8211306 benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate

benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate

Cat. No.: B8211306
M. Wt: 282.34 g/mol
InChI Key: LKGRQPCJAZWBRC-INIZCTEOSA-N
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Description

Benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a benzyl group and a tetrahydroquinoline moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate can be achieved through several methods:

Industrial Production Methods

Industrial production of carbamates often involves large-scale synthesis using similar methods as described above, with optimizations for yield, purity, and cost-effectiveness. The use of catalytic hydrogenation and other scalable processes ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate is unique due to its tetrahydroquinoline structure, which imparts specific reactivity and stability characteristics. This makes it particularly valuable in the synthesis of complex organic molecules and in the study of enzyme interactions.

Properties

IUPAC Name

benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(21-12-13-6-2-1-3-7-13)19-16-10-11-18-15-9-5-4-8-14(15)16/h1-9,16,18H,10-12H2,(H,19,20)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGRQPCJAZWBRC-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC2=CC=CC=C2[C@H]1NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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